molecular formula C11H13NO6S B1305738 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid CAS No. 306278-42-2

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

Cat. No. B1305738
M. Wt: 287.29 g/mol
InChI Key: MBRBEMMVLHFBCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones through the treatment of tert-butoxycarbonyl (Boc)-protected 1,2-cyclic sulfamidates with phthalic acid derivatives. This process involves protection and deprotection steps, followed by cyclization to yield the desired products. Although the target compound is not synthesized in this study, the methods described could potentially be adapted for the synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid by using appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The second paper provides information on the synthesis and structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole. The structure was elucidated using NMR and IR spectroscopy and confirmed by X-ray diffraction. The study demonstrates the importance of spectroscopic techniques in determining the molecular structure of complex organic compounds. These techniques could similarly be applied to determine the molecular structure of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid. However, the synthesis methods and the reactivity of related compounds suggest that such a molecule could participate in reactions typical of sulfonamides and propionic acid derivatives. This includes the potential for forming amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid are not discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that the compound would exhibit characteristics typical of sulfonamides and dihydro-benzodioxines, such as solubility in polar solvents and the potential for hydrogen bonding. The propionic acid moiety would contribute to the compound's acidity and reactivity in condensation reactions .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-11(14)3-4-12-19(15,16)8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBEMMVLHFBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386056
Record name 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

CAS RN

306278-42-2
Record name 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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